2-(Ethylthio)-2-methylpropanenitrile
Description
However, based on its name, the compound is structurally characterized by a nitrile group, a methyl group, and an ethylthio substituent at the second carbon of a propane backbone. Such organosulfur nitriles are often intermediates in agrochemical or pharmaceutical synthesis. While specific properties (e.g., molecular weight, reactivity) are unavailable in the provided sources, comparisons can be inferred from structurally related compounds in the evidence, as detailed below.
Properties
CAS No. |
36705-64-3 |
|---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-ethylsulfanyl-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NS/c1-4-8-6(2,3)5-7/h4H2,1-3H3 |
InChI Key |
UTJUCRVPRCSCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes two structurally analogous nitriles: 2-(2-chlorophenyl)-2-(propylamino)propanenitrile () and 3-[(2-Ethylhexyl)thio]-2-methylpropanenitrile (). A comparative analysis is presented:
Table 1: Structural and Physicochemical Properties
*Hypothetical data inferred from nomenclature; †Estimated based on standard atomic weights.
Key Differences and Implications:
The 2-ethylhexylthio chain in ’s compound enhances hydrophobicity compared to the shorter ethylthio group in the target compound, likely affecting solubility and partition coefficients .
Molecular Weight and Applications: ’s compound (MW 222.71) is heavier due to the chlorophenyl and propylamino groups, making it suitable for applications requiring aromatic interactions (e.g., drug precursors) .
Functional Group Diversity :
- The amine group in ’s compound enables hydrogen bonding and coordination chemistry, contrasting with the purely hydrophobic thioethers in the other compounds .
Research Findings and Limitations
- Synthetic Pathways : ’s compound (3-[(2-Ethylhexyl)thio]-2-methylpropanenitrile) may share synthetic routes with the target compound, such as thiol-ene coupling or nucleophilic substitution, but the longer alkyl chain necessitates optimized reaction conditions .
- Thermal Stability : Thioether-containing nitriles (e.g., ) typically exhibit moderate thermal stability, though phenyl-substituted analogs () may decompose at lower temperatures due to aryl chloride reactivity .
- Toxicity and Handling : Chlorinated aryl nitriles () often require stringent safety protocols compared to aliphatic thioethers, which are generally less toxic .
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